N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide
説明
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. The structure is further modified with an allyl group at position 5, two methyl groups at position 3, and a 4-(tert-butyl)benzamide substituent at position 6.
特性
IUPAC Name |
4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-7-14-27-20-13-12-19(15-21(20)30-16-25(5,6)23(27)29)26-22(28)17-8-10-18(11-9-17)24(2,3)4/h7-13,15H,1,14,16H2,2-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFCODNPVHMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide is a member of the oxazepin family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- IUPAC Name : N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide
Structural Representation
The compound features a benzo[b][1,4]oxazepin core structure with various substituents that contribute to its biological properties. The presence of an allyl group and a tert-butyl group enhances its lipophilicity and potential receptor interactions.
Research indicates that compounds within the oxazepin class exhibit diverse biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism .
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation .
Therapeutic Potential
The compound's structural features suggest potential applications in treating conditions such as:
- Hormonal Disorders : By modulating steroid hormone levels through inhibition of 17β-HSD.
- Cancer : Certain analogs have demonstrated cytotoxicity against cancer cell lines, indicating potential as anti-cancer agents .
Case Studies and Research Findings
- 17β-HSD Inhibition :
- Cytotoxic Activity :
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for certain derivatives, enhancing their viability as therapeutic agents.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.44 g/mol |
| IC50 (17β-HSD Type 3) | 700 nM |
| GI50 (CCRF-CEM Cell Line) | 10 nM |
| Lipophilicity | High (due to tert-butyl group) |
類似化合物との比較
Structural Differences
The compound differs significantly from 1,3,4-oxadiazole-based benzamide derivatives reported in the literature (e.g., compounds 18–26 in and ). Key distinctions include:
However, the oxadiazole derivatives benefit from simpler synthesis and higher yields in some cases (e.g., compounds 25–26 at 60% yield) .
Substituent Effects
- 4-(tert-butyl)benzamide (Target Compound) : The tert-butyl group is a sterically bulky, lipophilic substituent that may enhance metabolic stability and target affinity through hydrophobic interactions.
- Trifluoromethyl (compound 19): Electron-withdrawing, improving metabolic resistance and polarity.
Research Implications
Further studies should explore:
The impact of the allyl and dimethyl groups on ring conformation.
Comparative binding assays against shared biological targets (e.g., kinases, GPCRs).
Pharmacokinetic profiling to assess advantages of the tert-butyl group over smaller substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
